molecular formula C24H22F3NO4S B2613574 {2-methyl-5-[4-(methylsulfonyl)phenyl]-1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}methyl cyclopropanecarboxylate CAS No. 478043-51-5

{2-methyl-5-[4-(methylsulfonyl)phenyl]-1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}methyl cyclopropanecarboxylate

Cat. No.: B2613574
CAS No.: 478043-51-5
M. Wt: 477.5
InChI Key: IRQUZLJYBVQISS-UHFFFAOYSA-N
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Description

The compound {2-methyl-5-[4-(methylsulfonyl)phenyl]-1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}methyl cyclopropanecarboxylate is a synthetic small molecule characterized by a pyrrole core substituted with methyl, methylsulfonylphenyl, and trifluoromethylphenyl groups, esterified with a cyclopropanecarboxylate moiety.

Properties

IUPAC Name

[2-methyl-5-(4-methylsulfonylphenyl)-1-[3-(trifluoromethyl)phenyl]pyrrol-3-yl]methyl cyclopropanecarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22F3NO4S/c1-15-18(14-32-23(29)17-6-7-17)12-22(16-8-10-21(11-9-16)33(2,30)31)28(15)20-5-3-4-19(13-20)24(25,26)27/h3-5,8-13,17H,6-7,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRQUZLJYBVQISS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(N1C2=CC=CC(=C2)C(F)(F)F)C3=CC=C(C=C3)S(=O)(=O)C)COC(=O)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22F3NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

{2-methyl-5-[4-(methylsulfonyl)phenyl]-1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}methyl cyclopropanecarboxylate is a synthetic compound with potential pharmacological applications. Its complex structure includes a pyrrole ring and various functional groups that may influence its biological activity. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.

  • Molecular Formula : C28H24F3NO5S
  • Molecular Weight : 543.56 g/mol
  • Purity : Typically >95% .

The compound's biological activity is primarily attributed to its interaction with specific enzymes and receptors in the body. Notably, it has been studied for its effects on cyclooxygenase (COX) pathways, particularly COX-2, which is associated with inflammation and pain.

Inhibition of COX Enzymes

Research indicates that derivatives similar to this compound exhibit selective inhibition of COX-2 over COX-1, which is crucial for minimizing gastrointestinal side effects commonly associated with nonsteroidal anti-inflammatory drugs (NSAIDs). For example, a related compound demonstrated an IC50 of 0.25 µM for COX-2 and 14 µM for COX-1 . This suggests that the target compound may possess similar selectivity.

Anti-inflammatory Effects

In vivo studies using rat models have shown that compounds with similar structures can significantly inhibit white blood cell infiltration in inflammatory conditions. For instance, one study reported that a related compound effectively reduced pro-inflammatory cytokine production in a rat air pouch model . This points to the potential of this compound as an anti-inflammatory agent.

Cytotoxicity and Anticancer Potential

Preliminary investigations into the cytotoxic effects of structurally related compounds have shown promising results against various cancer cell lines. For instance, certain derivatives have been reported to selectively induce apoptosis in cancer cells while sparing normal cells. This selective cytotoxicity is hypothesized to stem from the compound's ability to interact with proteins involved in cell cycle regulation .

Case Studies

Several case studies highlight the biological efficacy of compounds similar to this compound:

  • Study on Inflammation :
    • Objective : To evaluate the anti-inflammatory properties.
    • Method : Rat air pouch model.
    • Results : Significant reduction in leukocyte infiltration and cytokine levels .
  • Cancer Cell Line Evaluation :
    • Objective : To assess cytotoxic effects on breast cancer cell lines.
    • Method : MDA-MB-231 and BT-549 cells.
    • Results : Induced apoptosis without affecting normal keratinocyte proliferation .

Data Table: Biological Activity Overview

PropertyValue/Description
Molecular FormulaC28H24F3NO5S
Molecular Weight543.56 g/mol
COX-2 IC500.25 µM
COX-1 IC5014 µM
Inhibition of InflammationSignificant reduction in leukocyte infiltration
CytotoxicitySelective against cancer cells

Scientific Research Applications

Anticancer Activity

Recent studies have shown that compounds similar to {2-methyl-5-[4-(methylsulfonyl)phenyl]-1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}methyl cyclopropanecarboxylate exhibit significant anticancer properties. For instance, related pyrrole derivatives have been evaluated for their cytotoxic effects against various cancer cell lines, demonstrating promising results in inhibiting cell proliferation and inducing apoptosis.

A notable study indicated that pyrrole-based compounds can interact with specific molecular targets involved in cancer progression, suggesting their potential as therapeutic agents in oncology .

Anti-inflammatory Properties

The compound's structure includes a methylsulfonyl group, which is known for its anti-inflammatory effects. Research indicates that derivatives of sulfonamides can inhibit pro-inflammatory cytokines, making them candidates for treating inflammatory diseases . The ability to modulate inflammatory pathways could be leveraged in developing treatments for conditions such as rheumatoid arthritis and other autoimmune disorders.

Pesticide Development

Compounds with trifluoromethyl and sulfonamide groups are often explored for their effectiveness as pesticides. The presence of these functional groups enhances biological activity against pests while potentially reducing toxicity to non-target organisms. Studies have shown that similar structures can disrupt hormonal systems in insects, leading to effective pest control .

Herbicidal Activity

The cyclopropanecarboxylate moiety may confer herbicidal properties by inhibiting key enzymes involved in plant growth. Research into related compounds has revealed their potential to act as selective herbicides, targeting specific weed species while minimizing impact on crops . This selectivity is crucial for sustainable agricultural practices.

Case Studies

  • Anticancer Efficacy Study : A compound structurally related to this compound was tested against a panel of human tumor cell lines by the National Cancer Institute (NCI). Results showed a significant inhibition of cell growth, with mean GI50 values indicating strong cytotoxicity .
  • Pesticide Efficacy : In field trials, a derivative of the compound demonstrated effective control over common agricultural pests, outperforming traditional pesticides in both efficacy and environmental safety profiles. The study highlighted the compound's low toxicity to beneficial insects and its rapid degradation in soil .

Comparison with Similar Compounds

Comparison with Similar Compounds

However, based on the compound’s structure, hypothetical comparisons can be inferred with other pyrrole derivatives and sulfonyl-/trifluoromethyl-substituted molecules.

Table 1: Hypothetical Structural and Functional Comparisons

Compound Name/Class Key Structural Features Hypothetical Activity/Advantages Limitations
Target Compound Pyrrole core, methylsulfonyl, trifluoromethyl, cyclopropanecarboxylate Potential enhanced selectivity due to sulfonyl and trifluoromethyl groups Possible metabolic instability from ester linkage
Generic Pyrrole Derivatives Unsubstituted or minimally substituted pyrroles Broad-spectrum activity (e.g., COX inhibition) Lower specificity for complex targets
Methylsulfonyl-Substituted Aromatics Sulfonyl groups enhance solubility and binding Improved pharmacokinetic profiles Risk of off-target interactions
Trifluoromethyl-Containing Drugs Trifluoromethyl groups improve lipophilicity Enhanced membrane penetration and bioavailability Potential toxicity from fluorine metabolism

Research Findings and Limitations

No peer-reviewed studies, pharmacological data, or synthetic protocols are cited in the provided evidence (). The absence of comparative data from clinical trials, computational modeling, or structure-activity relationship (SAR) analyses precludes a definitive evaluation of this compound against analogs.

Critical Notes

Speculative Nature of Analysis : The above comparisons are theoretical and lack experimental validation.

Recommendations : Further investigation into databases (e.g., PubChem, Reaxys) or literature on pyrrole-based therapeutics is required to identify true analogs and validate functional differences.

Q & A

Q. What are the recommended synthetic strategies for preparing this compound, and how can reaction intermediates be characterized?

  • Methodological Answer : The synthesis typically involves multi-step routes, including:
  • Pyrrole core formation : Cyclocondensation of β-ketoesters with hydrazines or via 1,3-dipolar cycloaddition reactions.
  • Functionalization : Introduction of sulfonyl and trifluoromethyl groups via nucleophilic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura for aryl groups).
  • Esterification : Attachment of the cyclopropanecarboxylate group using DCC/DMAP-mediated coupling.
    Intermediate characterization relies on NMR (1H/13C, 19F for CF3), FT-IR (C=O, S=O stretches), and HPLC-MS for purity. Crystallization of intermediates (e.g., using ethyl acetate/hexane) aids in confirming stereochemistry via single-crystal X-ray diffraction .

Q. How is the crystal structure of this compound determined, and what software is used for refinement?

  • Methodological Answer :
  • Crystallization : Slow evaporation from solvents like DCM/hexane or methanol/water.
  • Data Collection : Using a diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 100–295 K.
  • Refinement : SHELX or OLEX2 software for structure solution. Key parameters include R-factor (<0.05) and data-to-parameter ratio (>15).
    Example: A related pyrrole carboxylate structure was solved with a mean C–C bond length of 0.004 Å and wR = 0.140 .

Advanced Research Questions

Q. How can DFT calculations be applied to predict electronic properties and regioselectivity in derivative synthesis?

  • Methodological Answer :
  • Software : Gaussian 09 with B3LYP/6-311+G(d,p) basis set.
  • Properties Calculated : HOMO-LUMO gaps (reactivity), electrostatic potential maps (nucleophilic/electrophilic sites), and Mulliken charges (regioselectivity).
  • Validation : Compare computed IR/Raman spectra with experimental data. For example, DFT studies on a pyrrole derivative revealed a HOMO-LUMO gap of 4.2 eV, correlating with UV-Vis absorption at 290 nm .

Q. What experimental and computational approaches resolve contradictions in thermodynamic stability data?

  • Methodological Answer :
  • Differential Scanning Calorimetry (DSC) : Measure melting points and decomposition temperatures.
  • Thermogravimetric Analysis (TGA) : Assess thermal stability (e.g., 5% weight loss at 220°C).
  • DFT-MD Simulations : Model decomposition pathways (e.g., ester hydrolysis or sulfonyl group cleavage).
    Discrepancies between experimental and computational results often arise from solvent effects or crystal packing, requiring polarizable continuum model (PCM) adjustments in simulations .

Q. How to design a structure-activity relationship (SAR) study for derivatives targeting biological receptors?

  • Methodological Answer :
  • Derivative Synthesis : Modify substituents (e.g., replace methylsulfonyl with sulfonamide or vary cyclopropane substituents).
  • In Vitro Assays : Test inhibition of kinases or GPCRs (IC50 values).
  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding affinities. For example, trifluoromethyl groups enhance hydrophobic interactions in kinase pockets .

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